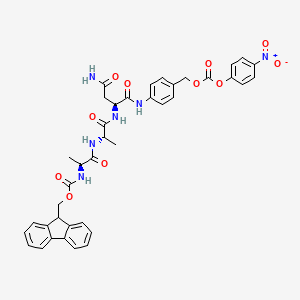

Fmoc-Ala-Ala-Asn-PABC-PNP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38N6O11/c1-22(41-35(47)23(2)42-38(50)54-21-32-30-9-5-3-7-28(30)29-8-4-6-10-31(29)32)36(48)44-33(19-34(40)46)37(49)43-25-13-11-24(12-14-25)20-55-39(51)56-27-17-15-26(16-18-27)45(52)53/h3-18,22-23,32-33H,19-21H2,1-2H3,(H2,40,46)(H,41,47)(H,42,50)(H,43,49)(H,44,48)/t22-,23-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDVZTLIGXDKKC-BHWLZUDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38N6O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Ala-Ala-Asn-PABC-PNP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the Fmoc-Ala-Ala-Asn-PABC-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs) and other targeted therapeutic agents. This document details the enzymatic cleavage, self-immolative spacer chemistry, and subsequent payload release, supported by available quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a sophisticated, enzymatically cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its multi-component structure ensures stability in systemic circulation and specific, efficient release of the active drug within the target cell. The key components of this linker system are:

-

Fmoc (9-fluorenylmethyloxycarbonyl group): A base-labile protecting group commonly used in solid-phase peptide synthesis, which is removed during the final stages of ADC production.

-

Ala-Ala-Asn (Alanine-Alanine-Asparagine): A tripeptide sequence that serves as a specific substrate for the lysosomal protease legumain.

-

PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the adjacent peptide, undergoes spontaneous 1,6-elimination to release the conjugated payload in its unmodified, active form.

-

PNP (p-nitrophenyl): An activated carbonate group that serves as a good leaving group, facilitating the efficient conjugation of the linker to an amine-containing payload.

The strategic combination of these elements allows for precise control over drug release, enhancing the therapeutic window of the conjugated payload by minimizing off-target toxicity.

Core Mechanism of Action

The mechanism of action of an ADC utilizing the Ala-Ala-Asn-PABC linker is a multi-step process that begins with target recognition and culminates in intracellular payload release and induction of cytotoxicity.

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is acidic (pH 4.5-5.0) and rich in a variety of hydrolytic enzymes.

-

Enzymatic Cleavage by Legumain: Within the lysosome, the tripeptide sequence Ala-Ala-Asn is recognized and cleaved by the asparaginyl endopeptidase, legumain.[1][2] Legumain is a cysteine protease that is often overexpressed in the tumor microenvironment and in the lysosomes of cancer cells, providing a degree of tumor specificity to the linker's cleavage.[1] Legumain specifically hydrolyzes the peptide bond on the C-terminal side of the asparagine (Asn) residue.[3][4][5]

-

Self-Immolation of the PABC Spacer: The cleavage of the Ala-Ala-Asn peptide bond exposes an amine group on the PABC spacer. This initiates a spontaneous, irreversible 1,6-elimination reaction. This electronic cascade results in the release of the payload, carbon dioxide, and aza-p-quinone methide.

-

Payload-Induced Cytotoxicity: The released, unmodified cytotoxic payload is now free to exert its pharmacological effect within the cell, such as inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.

Signaling Pathways and Bystander Effect

The primary signaling pathway initiated by the released payload is the induction of apoptosis. For payloads like auristatins (e.g., MMAE), this involves the disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent activation of apoptotic cascades.

Furthermore, if the released payload is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells. This phenomenon, known as the bystander effect , can enhance the overall anti-tumor efficacy of the ADC, particularly in heterogeneous tumors where not all cells express the target antigen.

Quantitative Data

The following tables summarize available quantitative data for Ala-Ala-Asn and similar legumain-cleavable linkers. It is important to note that direct kinetic data for the complete this compound linker is not widely available in the public domain. The data presented is based on closely related systems and provides a strong indication of the expected performance.

| Parameter | Substrate/Linker | Enzyme | Value | Reference |

| Michaelis Constant (Km) | Cbz-Ala-Ala-Asn-AMC | Human Legumain | 80 µM | [6] |

| Michaelis Constant (Km) | Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 µM | [7] |

Table 1: Enzymatic Cleavage Kinetics. This table presents the Michaelis constant (Km), a measure of the substrate concentration at which the enzyme reaction rate is at half-maximum. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Linker System | Species | Stability Metric | Value | Reference |

| Asn-containing linkers (e.g., AsnAsn, GlnAsn) | Human Serum | % Payload Retained (7 days) | >95% | [8] |

| Asn-containing linkers (e.g., AsnAsn, GlnAsn) | Mouse Serum | % Payload Retained (7 days) | >85% | [8] |

| AlaAlaAsn-PABC-MMAE | Rat Liver Lysosomal Prep (48h) | % Hydrolysis | 18% | [2] |

Table 2: Plasma and Lysosomal Stability. This table highlights the stability of legumain-cleavable linkers in biological matrices. High plasma stability is crucial for minimizing premature drug release and off-target toxicity, while efficient lysosomal cleavage is required for payload release at the target site. Asn-containing linkers are notably stable in mouse plasma and resistant to cleavage by carboxylesterase 1c (Ces1c).[1][2]

| ADC with Linker | Cell Line | IC50 | Reference |

| Asn-containing Linker-MMAE ADC | HER2+ SKBR3 | ~0.03 µg/mL | [9] |

Table 3: In Vitro Cytotoxicity. This table provides an example of the in vitro potency of an ADC utilizing a legumain-cleavable linker. The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies for the characterization of ADCs with the this compound linker are provided below. These protocols are based on established methods and may require optimization for specific antibodies and payloads.

Synthesis and Conjugation of Fmoc-Ala-Ala-Asn-PABC-Drug

This protocol describes a general approach for the synthesis of the drug-linker construct.

Materials:

-

Fmoc-Ala-Ala-Asn-OH

-

p-aminobenzyl alcohol (PABC-OH)

-

p-nitrophenyl chloroformate (PNP-Cl)

-

Amine-containing cytotoxic payload (e.g., MMAE)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Synthesis of Fmoc-Ala-Ala-Asn-PABC-OH: a. Couple Fmoc-Ala-Ala-Asn-OH to PABC-OH using standard peptide coupling reagents (HBTU/HOBt, DIPEA) in DMF. b. Monitor the reaction by LC-MS. c. Purify the product by RP-HPLC.

-

Activation of the PABC alcohol with PNP: a. Dissolve Fmoc-Ala-Ala-Asn-PABC-OH in DCM. b. Add PNP-Cl and a non-nucleophilic base (e.g., pyridine (B92270) or DIPEA). c. Stir the reaction at room temperature and monitor by TLC or LC-MS. d. Purify the resulting this compound by silica (B1680970) gel chromatography or RP-HPLC.

-

Conjugation to the Payload: a. Dissolve the this compound and the amine-containing payload in anhydrous DMF. b. Add DIPEA and stir at room temperature. c. Monitor the reaction progress by LC-MS. d. Purify the Fmoc-Ala-Ala-Asn-PABC-Payload conjugate by RP-HPLC and lyophilize.

-

Fmoc Deprotection and Antibody Conjugation: a. The Fmoc group is typically removed with a piperidine solution prior to conjugation to the antibody. The deprotected linker-payload is then conjugated to the antibody via a suitable linker (e.g., maleimide).

Legumain Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified legumain.

Materials:

-

ADC with Ala-Ala-Asn-PABC linker

-

Recombinant human legumain

-

Assay Buffer: 50 mM Citric Acid, 100 mM NaCl, 2 mM DTT, pH 5.5[5]

-

Quenching Solution: Acetonitrile with 1% formic acid

-

LC-MS/MS system

-

Incubator at 37°C

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

-

Initiate the reaction by adding activated legumain (e.g., 1 µM).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot and quench the reaction by adding an equal volume of quenching solution.

-

Centrifuge the samples to precipitate the antibody and enzyme.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma from different species.

Materials:

-

ADC

-

Plasma (human, mouse, rat, cynomolgus monkey)

-

PBS

-

Protein A or G affinity resin (e.g., magnetic beads)

-

LC-MS system

Procedure:

-

Dilute the ADC to a final concentration of 1 mg/mL in plasma.[10]

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot and immediately freeze it at -80°C to stop any further reaction.

-

Thaw the samples and capture the ADC using Protein A/G beads.

-

Wash the beads to remove unbound plasma proteins.

-

Elute the ADC from the beads.

-

Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

-

Calculate the percentage of intact ADC remaining to determine the plasma stability and half-life.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the IC50 of the ADC.

Materials:

-

Target antigen-positive and negative cancer cell lines

-

Complete cell culture medium

-

ADC and control antibody

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and control antibody in cell culture medium.

-

Remove the old medium from the cells and add the ADC/control solutions. Include wells with medium only (blank) and untreated cells (negative control).

-

Incubate the plate for a period that allows for several cell doublings (e.g., 72-120 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mechanism of Action

Caption: Intracellular processing pathway of an Ala-Ala-Asn-PABC linked ADC.

PABC Self-Immolation Workflow

Caption: The self-immolative mechanism of the PABC spacer following enzymatic cleavage.

Experimental Workflow for In Vitro Cytotoxicity

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of an ADC using an MTT assay.

Conclusion

The this compound linker represents a highly engineered system for the targeted delivery of potent cytotoxic agents. Its mechanism of action, centered on specific cleavage by the lysosomal protease legumain and subsequent self-immolation of the PABC spacer, provides a robust platform for developing effective and safer antibody-drug conjugates. The favorable stability profile in plasma, coupled with efficient intracellular payload release, underscores its potential in advancing the field of targeted cancer therapy. Further research to generate more detailed quantitative data on ADCs utilizing this specific linker will continue to refine its application and optimize therapeutic outcomes.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Pivotal Role of the p-Aminobenzyloxycarbonyl (PABC) Spacer in Antibody-Drug Conjugate (ADC) Drug Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p-aminobenzyloxycarbonyl (PABC) spacer is a critical self-immolative linker component in the design of modern antibody-drug conjugates (ADCs). Its primary function is to ensure stable drug conjugation during systemic circulation and facilitate the efficient release of the unmodified cytotoxic payload within the target cancer cell. This technical guide provides an in-depth analysis of the PABC spacer's mechanism of action, its role in enzymatic and pH-sensitive drug release strategies, and the critical factors influencing its performance. We present a compilation of quantitative data on linker stability and drug release kinetics, detailed experimental protocols for the synthesis and evaluation of PABC-containing ADCs, and visual diagrams of key pathways and workflows to elucidate its function in targeted cancer therapy.

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, combining the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a crucial determinant of an ADC's therapeutic index. Self-immolative linkers, such as the p-aminobenzyloxycarbonyl (PABC) spacer, are ingeniously designed chemical systems that undergo spontaneous fragmentation upon a specific triggering event, leading to the release of the active drug.[1][2] The PABC spacer is arguably the most successful and widely used self-immolative moiety in clinically approved and investigational ADCs.[3][4] Its design allows for a traceless release of the payload, meaning the drug is liberated in its native, unmodified form, which is often crucial for its pharmacological activity.

The Self-Immolative Mechanism of the PABC Spacer

The PABC spacer's function is predicated on a cascade of electronic rearrangements that are initiated by the cleavage of a trigger group attached to the para-amino position of the benzyl (B1604629) ring. This process can be broadly divided into two steps:

-

Trigger Cleavage: The process is initiated by the removal of a masking group from the aniline (B41778) nitrogen of the PABC spacer. In the most common ADC designs, this trigger is an enzymatically cleavable peptide sequence, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like cathepsin B.[2][5] Upon ADC internalization into the target cancer cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the peptide and the PABC spacer.

-

1,6-Elimination Cascade: The cleavage of the trigger group exposes a free aniline nitrogen. This initiates a spontaneous 1,6-elimination reaction. The lone pair of electrons on the nitrogen atom donates into the aromatic ring, leading to the expulsion of the carbamate-linked drug and the formation of an unstable quinone methide intermediate. This intermediate is then hydrolyzed by water. The overall process results in the release of the unmodified drug, carbon dioxide, and a benign aromatic byproduct.[1][2]

The following diagram illustrates the self-immolative mechanism of the PABC spacer following enzymatic cleavage of a Val-Cit linker.

Caption: PABC self-immolation mechanism.

Quantitative Data on PABC Linker Performance

The stability of the PABC linker in systemic circulation and its efficiency of cleavage within the target cell are paramount for the success of an ADC. The following tables summarize key quantitative data from various studies.

Table 1: Comparative Stability of Different Val-Cit-PABC Linker Variants in Plasma

| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining |

| Val-Cit-PABC | Mouse | 14 days | < 5% |

| Ser-Val-Cit-PABC | Mouse | 14 days | ~30% |

| Glu-Val-Cit-PABC | Mouse | 14 days | > 95% |

| Val-Cit-PABC | Human | 28 days | > 95% |

| Glu-Val-Cit-PABC | Human | 28 days | > 95% |

| VC-PABC | Mouse | 6 days | ~25% (drug released) |

| VC-PABC | Rat | 6 days | ~90% |

| VC-PABC | Monkey | 6 days | > 95% |

| VC-PABC | Human | 6 days | > 95% |

| Data compiled from multiple sources. Note that direct comparison between studies may be limited by variations in experimental conditions. |

Table 2: In Vitro Cytotoxicity (IC50 Values) of ADCs with PABC Linkers

| ADC | Target Cell Line | Antigen | Payload | IC50 (nM) |

| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | MMAE | 0.5 |

| Trastuzumab-vc-MMAE | BT-474 | HER2 | MMAE | 1.2 |

| Inotuzumab Ozogamicin | Ramos | CD22 | Calicheamicin | <0.1 |

| Brentuximab Vedotin | Karpas 299 | CD30 | MMAE | 0.3 |

| IC50 values are indicative and can vary based on the specific cell line, assay conditions, and drug-to-antibody ratio (DAR).[6][7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PABC-containing ADCs.

Synthesis of a Val-Cit-PABC-Drug Linker (Example: Mc-Val-Cit-PABC-MMAE)

This protocol describes a representative synthesis of a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-monomethylauristatin E (Mc-Val-Cit-PABC-MMAE) drug-linker.

Materials:

-

Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)

-

L-Citrulline

-

p-Aminobenzyl alcohol (PABA)

-

Monomethyl auristatin E (MMAE)

-

6-Maleimidohexanoic acid succinimidyl ester (Mc-OSu)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Standard peptide coupling reagents (e.g., HATU, HOBt)

-

Reversed-phase HPLC system for purification

Procedure:

-

Synthesis of Fmoc-Val-Cit-PABA:

-

Couple Fmoc-Val-OSu to L-Citrulline in the presence of DIPEA in DMF.

-

Activate the C-terminus of the resulting dipeptide with a suitable coupling agent.

-

Couple the activated dipeptide to p-aminobenzyl alcohol. Purify the product by chromatography.

-

-

Formation of the Carbamate (B1207046) with MMAE:

-

React Fmoc-Val-Cit-PABA with triphosgene to form a chloroformate intermediate.

-

React the chloroformate with MMAE in the presence of a non-nucleophilic base to form the carbamate linkage.

-

-

Deprotection and Maleimide (B117702) Functionalization:

-

Remove the Fmoc protecting group from the N-terminus of the valine residue using a solution of piperidine in DMF.

-

React the deprotected amine with Mc-OSu to introduce the maleimide group for antibody conjugation.

-

-

Purification:

-

Purify the final Mc-Val-Cit-PABC-MMAE drug-linker by reversed-phase HPLC. Characterize the product by mass spectrometry and NMR.[4]

-

ADC Conjugation

This protocol outlines the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Mc-Val-Cit-PABC-MMAE drug-linker

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction:

-

Incubate the antibody with a controlled molar excess of TCEP or DTT to selectively reduce the interchain disulfide bonds. The reaction time and temperature should be optimized to achieve the desired degree of reduction.

-

-

Conjugation:

-

Dissolve the Mc-Val-Cit-PABC-MMAE drug-linker in DMSO.

-

Add the drug-linker solution to the reduced antibody solution. The reaction is typically carried out at room temperature for a defined period.

-

-

Purification:

-

Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

-

-

Characterization:

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

-

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the enzymatic release of the drug from the ADC.

Materials:

-

ADC sample

-

Purified human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

-

LC-MS/MS system for quantification of released drug

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the ADC in the assay buffer.

-

Initiate the reaction by adding a known amount of Cathepsin B.

-

Incubate the reaction at 37°C.

-

-

Time-Course Analysis:

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or by rapid freezing).

-

-

Quantification of Released Drug:

-

Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.

-

-

Data Analysis:

-

Plot the concentration of released drug over time to determine the cleavage kinetics.

-

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.

Materials:

-

ADC sample

-

Human and/or animal plasma

-

LC-MS/MS or ELISA for quantification

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at 37°C for a specified period (e.g., up to 7 days).

-

Collect aliquots at various time points and store them at -80°C.

-

-

Sample Processing:

-

For LC-MS/MS analysis of released drug, precipitate plasma proteins with an organic solvent (e.g., acetonitrile) and analyze the supernatant.

-

For ELISA-based quantification of intact ADC, use an appropriate antibody pair to capture and detect the ADC.

-

-

Data Analysis:

-

Determine the concentration of released drug or the percentage of intact ADC remaining over time to assess plasma stability.[3]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cell-killing activity of the ADC.[8][9][10]

Materials:

-

Target cancer cell line

-

Control cell line (antigen-negative)

-

Cell culture medium and supplements

-

ADC sample

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and treat the cells for a specified duration (e.g., 72-96 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

Mandatory Visualizations

ADC Internalization and Drug Release Pathway

Caption: ADC internalization and drug release pathway.

Experimental Workflow for ADC Development and Evaluation

Caption: ADC development and evaluation workflow.

Logical Relationship of ADC Components for Drug Release

Caption: Logical relationship of ADC components.

Conclusion

The p-aminobenzyloxycarbonyl (PABC) spacer is a cornerstone of modern ADC technology, enabling the development of highly effective and selective cancer therapeutics. Its self-immolative mechanism ensures the traceless release of the active drug, a critical feature for maximizing therapeutic efficacy. Understanding the intricacies of PABC chemistry, including its cleavage kinetics, stability, and the factors that influence its performance, is essential for the rational design of next-generation ADCs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy. Continued innovation in linker technology, including modifications to the PABC spacer to enhance its properties, will undoubtedly lead to the development of even more potent and safer ADCs in the future.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Cathepsin B Cleavable Peptide Sequences for Linker Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin B, a lysosomal cysteine protease, is a critical enzyme in intracellular protein catabolism. Its upregulation in various pathological conditions, particularly in the tumor microenvironment, has rendered it an attractive target for designing selectively cleavable linkers in advanced drug delivery systems.[1][2][3] Most notably, these linkers are integral to the design of Antibody-Drug Conjugates (ADCs), where they facilitate the controlled release of potent cytotoxic payloads within target cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[4][5][] This technical guide provides an in-depth overview of common Cathepsin B cleavable peptide sequences, their cleavage kinetics, and the experimental protocols for their evaluation and synthesis.

Cathepsin B Cleavable Peptide Sequences: A Quantitative Comparison

The specificity of Cathepsin B is a key determinant in the design of cleavable linkers. The enzyme exhibits a preference for cleaving peptide bonds C-terminal to specific amino acid residues. Dipeptidyl carboxypeptidase and endopeptidase activities of Cathepsin B have been observed under both acidic and neutral pH conditions.[7][8] The most well-characterized and widely utilized sequences in linker technology are dipeptides and tetrapeptides. The following table summarizes quantitative data for some of the most common Cathepsin B-cleavable peptide sequences. It is important to note that direct comparison of kinetic parameters across different studies can be challenging due to variations in experimental conditions, such as pH, substrate formulation, and enzyme source.

| Peptide Sequence | Linker Structure Example | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) | pH | Comments | Reference(s) |

| Val-Cit | mc-Val-Cit-PABC | - | - | - | - | The most widely used sequence in approved and clinical-stage ADCs due to its high plasma stability and efficient cleavage by Cathepsin B.[][9] | [][9] |

| Phe-Lys | Z-Phe-Lys-AMC | - | - | - | - | Another clinically relevant dipeptide linker with a good balance of stability and enzymatic cleavability.[9] | [9] |

| Val-Ala | Boc-Val-Ala-PAB | - | - | - | - | A dipeptide sequence recognized and cleaved by Cathepsin B, often used in ADC development.[][9] | [][9] |

| Gly-Phe-Leu-Gly | GFLG-Doxorubicin | - | - | - | - | A tetrapeptide linker designed for Cathepsin B-mediated drug release. Cleavage can occur between Phe-Leu or after the C-terminal Gly.[7] | [7] |

| Z-Arg-Arg | Z-Arg-Arg-AMC | 1.1 x 10⁵ | 200 | 22 | 7.2 | A substrate commonly used to assay for Cathepsin B endopeptidase activity.[10][11] | [10][11] |

| Z-Phe-Arg | Z-Phe-Arg-AMC | 1.2 x 10⁶ | 25 | 30 | 7.2 | Another common fluorogenic substrate for assessing Cathepsin B activity.[10][11] | [10][11] |

| Z-Nle-Lys-Arg | Z-Nle-Lys-Arg-AMC | 1.4 x 10⁶ | 18 | 25 | 7.2 | A highly efficient substrate designed based on cleavage preference analysis.[10][11] | [10][11] |

| Abz-GIVRAK(Dnp) | - | 1.1 x 10⁶ | 15 | 16.5 | 4.6 | A substrate used to measure the dipeptidyl carboxypeptidase (DPCP) activity of Cathepsin B.[7][8] | [7][8] |

Signaling Pathways and Experimental Workflows

Cathepsin B-Mediated ADC Activation Pathway

The targeted delivery and intracellular activation of an ADC employing a Cathepsin B-cleavable linker is a multi-step process. The following diagram illustrates the key events from systemic circulation to payload release within the target cancer cell.

Experimental Workflow for Evaluating Linker Cleavage

The confirmation of selective and efficient cleavage of a peptide linker by Cathepsin B is a critical step in the development of ADCs and other drug delivery systems. A typical experimental workflow involves in vitro assays with purified enzyme followed by analysis using chromatographic and spectrometric techniques.

Detailed Experimental Protocols

In Vitro Cathepsin B Cleavage Assay using Fluorescence Resonance Energy Transfer (FRET)

This protocol describes a fluorescence-based assay to determine the kinetics of peptide linker cleavage by Cathepsin B using a FRET substrate.

Materials:

-

Recombinant Human Cathepsin B

-

FRET-based peptide substrate (e.g., labeled with sulfo-Cyanine3 and sulfo-Cyanine5 at opposite ends)

-

Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Prepare a stock solution of recombinant Cathepsin B in the assay buffer. Activate the enzyme by incubating at 37°C for 15-30 minutes.

-

Substrate Preparation: Prepare a stock solution of the FRET-peptide substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in the assay buffer.

-

Assay Setup: To each well of the 96-well plate, add the diluted FRET substrate.

-

Initiate Reaction: Add the activated Cathepsin B solution to each well to initiate the cleavage reaction. For a negative control, add assay buffer without the enzyme.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores. Monitor the decrease in the FRET signal (or increase in donor fluorescence) over time at 37°C.

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the fluorescence versus time plot. Kinetic parameters (Km and kcat) can be calculated by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

HPLC-MS/MS Analysis of ADC Linker Cleavage

This protocol outlines the analysis of payload release from an ADC following incubation with Cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

HPLC-MS/MS system

Procedure:

-

Cleavage Reaction: Incubate the ADC with activated Cathepsin B in the assay buffer at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Sample Quenching: Stop the reaction at each time point by adding an excess of the quenching solution to the aliquot.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the antibody and larger fragments. Collect the supernatant containing the released payload.

-

HPLC-MS/MS Analysis: Inject the supernatant onto an appropriate HPLC column (e.g., C18) coupled to a mass spectrometer. Develop a chromatographic method to separate the released payload from other components.

-

Quantification: Use the mass spectrometer to detect and quantify the released payload based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Create a standard curve with a known concentration of the payload to accurately quantify its release over time.[12]

Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) for Specificity Determination

MSP-MS is a powerful technique to determine the substrate specificity of a protease by incubating it with a library of diverse peptides.[9][13][14][15][16]

Materials:

-

Purified Cathepsin B

-

Library of synthetic tetradecapeptides

-

Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching Solution: 8 M Urea or acid (e.g., trifluoroacetic acid)

-

LC-MS/MS system

Procedure:

-

Enzyme-Library Incubation: Incubate a low concentration of activated Cathepsin B with the peptide library in the assay buffer at 37°C.

-

Time-Course Sampling: Collect aliquots at multiple time points to monitor the progression of cleavage. Quench the reaction immediately.

-

Sample Desalting: Desalt the quenched samples using C18 spin tips.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify the cleavage products. The mass spectrometer will fragment the peptides, and the resulting spectra are used to determine the amino acid sequence and the precise cleavage site.

-

Data Analysis: Use specialized software to compare the identified cleavage products against the sequences of the parent peptides in the library. This allows for the determination of the frequency of cleavage at each peptide bond and the preferred amino acid residues at positions surrounding the scissile bond (P4 to P4').[9][13][14][15][16]

Synthesis Protocols for Common Linkers

Synthesis of Mc-Val-Cit-PABC Linker

The synthesis of the widely used Mc-Val-Cit-PABC linker is a multi-step process that requires careful control of reaction conditions to avoid side reactions and ensure high purity. The following is a generalized protocol based on reported methods.[17][18][19]

Key Steps:

-

Protection of L-Citrulline: The amino group of L-Citrulline is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Coupling of PABC: The Fmoc-protected L-Citrulline is coupled to p-aminobenzyl alcohol (PABA).

-

Dipeptide Formation: The Fmoc group is removed from the citrulline residue, followed by coupling with Fmoc-protected L-Valine.

-

Maleimide (B117702) Functionalization: After removal of the final Fmoc group, the N-terminus is reacted with a maleimidohexanoic acid derivative to introduce the maleimide group for antibody conjugation.

A detailed, step-by-step synthesis protocol with specific reagents and purification methods can be found in the chemical literature.[17][18][19]

Synthesis of Gly-Phe-Leu-Gly (GFLG) Peptide Linker

The GFLG tetrapeptide linker can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[20]

General Procedure (using Fmoc-SPPS):

-

Resin Preparation: Start with a suitable resin, for example, a Wang resin pre-loaded with the C-terminal glycine (B1666218).

-

Deprotection: Remove the Fmoc protecting group from the resin-bound glycine using a solution of piperidine (B6355638) in a suitable solvent like DMF.

-

Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Leu-OH) using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA.

-

Repeat: Repeat the deprotection and coupling steps for Fmoc-Phe-OH and Fmoc-Gly-OH.

-

Cleavage and Deprotection: Once the tetrapeptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Conclusion

Cathepsin B cleavable peptide linkers are a cornerstone of modern targeted drug delivery, particularly in the field of antibody-drug conjugates. The selection of an appropriate peptide sequence, such as the well-established Val-Cit or other tailored sequences, is critical for achieving the desired balance of plasma stability and efficient intracellular payload release. This guide provides a foundational understanding of the key peptide sequences, their evaluation through robust experimental protocols, and the principles behind their synthesis. For researchers and drug developers, a thorough understanding of these concepts is essential for the rational design of the next generation of targeted therapeutics.

References

- 1. Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US20200360532A1 - Process for the preparation of drug linker compounds - Google Patents [patents.google.com]

- 3. Lysosomal-mediated drug release and activation for cancer therapy and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iphasebiosci.com [iphasebiosci.com]

- 7. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. escholarship.org [escholarship.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Multiplex substrate profiling by mass spectrometry for proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiplex substrate profiling by mass spectrometry for proteases [escholarship.org]

- 15. researchgate.net [researchgate.net]

- 16. Global Identification of Peptidase Specificity by Multiplex Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structure and Function of the Fmoc-Ala-Ala-Asn Peptide

Executive Summary: The Fmoc-Ala-Ala-Asn peptide is a synthetic tripeptide of significant interest in the fields of drug delivery and biomaterials. Structurally, it consists of three amino acids—Alanine, Alanine, and Asparagine—with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This unique composition endows the peptide with a dual functionality. Primarily, the Ala-Ala-Asn sequence serves as a substrate for specific enzymes like Cathepsin B, making it an effective cleavable linker for Antibody-Drug Conjugates (ADCs) designed for targeted cancer therapy.[1][2] Secondly, the aromatic Fmoc group promotes molecular self-assembly through π-π stacking, enabling the peptide to form higher-ordered nanostructures such as fibrils and hydrogels.[3][4] These hydrogels are explored for applications in tissue engineering and controlled drug release.[5] This guide provides an in-depth overview of the peptide's structure, its principal functions, and the experimental protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The fundamental structure of Fmoc-Ala-Ala-Asn consists of the tripeptide L-Alanyl-L-Alanyl-L-Asparagine, with the N-terminal amine protected by the Fmoc group. This protecting group is crucial for its use in solid-phase peptide synthesis (SPPS) and also drives its self-assembly behavior.[1][3] In many applications, particularly synthesis and use in ADCs, the side chain of the asparagine residue is often protected with a trityl (Trt) group to prevent unwanted side reactions.[1][6]

Quantitative Data Summary

The physicochemical properties of Fmoc-Ala-Ala-Asn and its common derivatives are summarized below. These variants are primarily used in peptide synthesis and for conjugation to other molecules like antibodies or cytotoxic agents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| Fmoc-Ala-Ala-Asn | C25H28N4O7 | 496.51 | N/A | Base peptide with Fmoc protection; used as an ADC linker.[7][8] |

| Fmoc-Ala-Ala-Asn(Trt)-OH | C44H42N4O7 | 738.83 | 1951424-92-2 | Trityl-protected asparagine side chain for SPPS; precursor for ADC linkers.[1][9][10] |

| Fmoc-Ala-Ala-Asn-PABC-PNP | C39H38N6O11 | 766.75 | 1834516-06-1 | ADC linker incorporating a self-immolative PABC spacer and a PNP activating group for payload conjugation.[11][] |

Core Functions and Applications

The utility of the Fmoc-Ala-Ala-Asn peptide is rooted in two distinct, yet complementary, properties: its role as an enzymatically cleavable linker and its capacity for self-assembly into functional biomaterials.

Cleavable Linker for Antibody-Drug Conjugates (ADCs)

The primary application of the Ala-Ala-Asn sequence is as a cleavable linker in the design of ADCs for targeted cancer therapy.[7][10] ADCs are a class of biopharmaceuticals that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.

The mechanism relies on the overexpression of certain proteases, such as Cathepsin B, within the lysosomes of tumor cells.[1] The Ala-Ala-Asn peptide sequence is engineered to be a specific substrate for this enzyme.

Mechanism of Action:

-

Targeting & Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle rich in degradative enzymes.

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond within the Ala-Ala-Asn linker.

-

Payload Release & Action: This cleavage liberates the cytotoxic drug, which can then exert its cell-killing effect. This targeted release mechanism enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.[1][2]

Self-Assembly and Hydrogel Formation

The bulky, aromatic Fmoc group attached to the peptide's N-terminus is a potent driver of molecular self-assembly.[4] This process is governed by non-covalent interactions:

-

π-π Stacking: The planar fluorenyl rings of the Fmoc groups stack on top of one another.[3]

-

Hydrogen Bonding: The peptide backbones form intermolecular hydrogen bonds, often leading to the formation of β-sheet-like secondary structures.[13][14]

These interactions cause the peptide monomers to aggregate into elongated, one-dimensional nanostructures, such as fibrils or nanotubes. As the concentration of these nanofibers increases, they can entangle to form a three-dimensional network that immobilizes water, resulting in the formation of a self-supporting hydrogel.[4] Fmoc-modified amino acids, including Fmoc-Ala, have been shown to form various self-assembled morphologies, from fibrils to flower-like structures.[15][16][17] These peptide-based hydrogels are biocompatible and biodegradable, making them attractive candidates for biomedical applications such as 3D cell culture scaffolds, tissue engineering, and platforms for sustained drug delivery.[5][18]

Experimental Protocols

Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala-Ala-Asn is synthesized using the standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[19] This process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Materials:

-

Rink Amide or 2-Chlorotrityl chloride resin

-

Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH

-

Dimethylformamide (DMF), Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% v/v in DMF)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.

Methodology:

-

Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[20]

-

First Amino Acid Coupling (Asn):

-

If using 2-chlorotrityl chloride resin, dissolve Fmoc-Asn(Trt)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM and add to the resin. Rock for 2-4 hours. Cap any unreacted sites with methanol.

-

-

SPPS Cycle (for each Ala):

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-7 minutes. Repeat once.[20]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.[20]

-

Amino Acid Activation: In a separate vial, dissolve the next amino acid (Fmoc-Ala-OH, 3-5 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Coupling: Add the activated amino acid solution to the resin and rock for 1-2 hours. Perform a ninhydrin (B49086) test to confirm the completion of the reaction (absence of free primary amines).[19]

-

Washing: Wash the resin with DMF (3-5 times).

-

-

Final Deprotection: After the final coupling, perform one last Fmoc deprotection step as described above.

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and rock for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt side-chain protecting group.[20]

-

Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of Peptide and Hydrogels

Peptide Characterization:

-

Purity Analysis (RP-HPLC): The purity of the synthesized peptide is determined using analytical RP-HPLC. A C18 column is typically used with a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA). Peptide purity should ideally be >95%.

-

Identity Confirmation (Mass Spectrometry): The molecular weight of the purified peptide is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF to ensure it matches the theoretical mass.[20]

Hydrogel Preparation and Characterization:

-

Hydrogel Formation: Dissolve the lyophilized Fmoc-Ala-Ala-Asn peptide in a suitable solvent (e.g., DMSO or a basic aqueous solution). Induce gelation by a trigger, such as adding a buffer to change the pH towards neutral or injecting the solution into water. The system is left undisturbed to allow for self-assembly.

-

Morphological Analysis (SEM/TEM): The nanofibrous network of the hydrogel is visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Samples are typically flash-frozen and lyophilized or critically point dried before imaging.[4][18]

-

Rheological Analysis: The viscoelastic properties (storage modulus G' and loss modulus G") of the hydrogel are measured using an oscillatory rheometer. A stable hydrogel is characterized by G' being significantly greater than G" and both being independent of frequency.[4][18]

References

- 1. Fmoc-Ala-Ala-Asn(Trt)-OH, CAS 1951424-92-2 | AxisPharm [axispharm.com]

- 2. Fmoc-Ala-Ala-Asn-PAB-PNP, CAS 1834516-06-1 | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc-Ala-Ala-Asn(Trt)-OH - Creative Peptides [creative-peptides.com]

- 7. Fmoc-Ala-Ala-Asn, ADC linker | BroadPharm [broadpharm.com]

- 8. purepeg.com [purepeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Fmoc-Ala-Ala-Asn(Trt)-OH, ADC linker, 1951424-92-2 | BroadPharm [broadpharm.com]

- 11. Page loading... [wap.guidechem.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. acris.aalto.fi [acris.aalto.fi]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to p-Nitrophenyl Carbonate Activation for Drug Conjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications of p-nitrophenyl carbonate (PNP-carbonate) activation chemistry in the field of drug conjugation. This well-established method offers a reliable means of forming stable carbamate (B1207046) linkages, which are crucial in the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted drug delivery systems.

Core Principle: The Chemistry of Activation and Conjugation

The central strategy involves a two-step process. First, a hydroxyl group on a carrier molecule, linker, or the drug itself is "activated" by converting it into a p-nitrophenyl carbonate. This is accomplished by reacting the alcohol with an activating agent like p-nitrophenyl chloroformate. The resulting PNP-carbonate is an electrophilic intermediate that is highly susceptible to nucleophilic attack.

In the second step, this activated intermediate is reacted with a primary or secondary amine on the conjugation partner (e.g., a drug, antibody, or peptide). The amine attacks the carbonyl carbon of the carbonate, displacing the p-nitrophenolate ion, which is an excellent leaving group due to the electron-withdrawing nature of the nitro group. This reaction results in the formation of a highly stable carbamate bond linking the two molecules. A notable feature of this method is the release of the yellow-colored p-nitrophenol upon reaction, which allows for convenient spectrophotometric monitoring of the conjugation progress.[1][2]

Experimental Protocols

Detailed methodologies are critical for successful conjugation. Below are generalized protocols derived from common practices in the literature.

Protocol 1: Activation of a Hydroxyl-Containing Polymer (e.g., Four-Arm PEG-OH)

This protocol is adapted from a method for synthesizing four-arm PEG-nitrophenyl carbonate (PEG4NPC).[3]

-

Preparation : Under anhydrous conditions and a nitrogen atmosphere, dissolve four-arm PEG-hydroxyl (PEG4OH) in anhydrous dichloromethane (B109758) (DCM).

-

Activator Solution : In a separate flask, dissolve p-nitrophenyl chloroformate (4-NPC) in anhydrous DCM. A 3-molar excess per hydroxyl group is typically used.[3]

-

Reaction : Slowly add the PEG4OH solution dropwise to the stirring 4-NPC solution at room temperature.

-

Incubation : Allow the reaction to stir at room temperature for an extended period (e.g., 72 hours) to ensure complete activation.[3]

-

Purification :

-

Evaporate the DCM solvent.

-

Dissolve the product in a minimal amount of fresh DCM.

-

Precipitate the activated polymer by adding it to a large volume of cold diethyl ether and centrifuging (e.g., 20 min at 4°C).[3]

-

Aspirate the supernatant and repeat the dissolution/precipitation step multiple times to remove unreacted 4-NPC and byproducts.

-

-

Drying : Dry the final product under vacuum. Lyophilization can be performed to obtain a fine powder.[3]

Protocol 2: Conjugation of a PNP-Activated Molecule to an Amine

This protocol describes the general steps for conjugating a PNP-activated molecule to a protein or peptide.

-

Buffer Preparation : Prepare a suitable reaction buffer. The optimal pH for the reaction of PNP-carbonates with amines is slightly basic, typically in the range of pH 7.5 to 9.0.[4][5] Common buffers include phosphate (B84403) or bicarbonate buffers.

-

Dissolution :

-

Dissolve the amine-containing molecule (e.g., protein, peptide) in the reaction buffer to a desired concentration.

-

Dissolve the PNP-activated molecule in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) before adding it to the aqueous buffer to prevent hydrolysis.

-

-

Reaction : Add the dissolved PNP-activated molecule to the solution of the amine-containing molecule. The molar ratio will depend on the desired degree of conjugation.

-

Incubation : Stir the reaction mixture at room temperature or 4°C. The reaction time can range from a few hours to overnight. Reaction progress can be monitored by measuring the absorbance of the released p-nitrophenolate at approximately 405-413 nm.[1][3]

-

Quenching : Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted PNP-carbonate groups.

-

Purification : Purify the resulting conjugate to remove excess reagents, byproducts, and unreacted starting materials using appropriate techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Quantitative Data and Reaction Parameters

The efficiency of PNP-carbonate chemistry is influenced by several factors. The data below, compiled from various studies, provides a reference for expected outcomes.

| Parameter | Value / Condition | Application Context | Reference |

| Activation Yield | 94% | Protection of benzyl (B1604629) alcohol with p-nitrophenyl chloroformate. | [2] |

| Coupling Efficiency | 93% | Synthesis of four-arm PEG-NPC. | [3] |

| Conjugation Yield | 73% | Synthesis of a Doxorubicin-carbamate linker. | [6] |

| Reaction pH | 7.5 - 9.0 | Optimal range for aminolysis, balancing amine reactivity and intermediate stability. | [4][5] |

| Stability | Stable in acidic and neutral solutions; labile in basic conditions (pH > 8). | General property of PNP-carbonates and carbamates. | [1][2] |

| Monitoring Wavelength | 405 - 413 nm | Spectrophotometric detection of the p-nitrophenolate leaving group. | [1][3] |

| Leaving Group pKa | ~7.15 | The pKa of p-nitrophenol, indicating its quality as a leaving group. | [2] |

Applications in Drug Development

PNP-carbonate activation is a versatile tool employed in various drug development strategies.

-

PEGylation : It is a widely used method for attaching polyethylene (B3416737) glycol (PEG) chains to proteins and peptides.[7] This process can improve the drug's solubility, stability, and pharmacokinetic profile.

-

Antibody-Drug Conjugates (ADCs) : This chemistry is used to attach cytotoxic drugs to monoclonal antibodies via linkers. Carbonates can serve as pH-sensitive linkers that are stable at physiological pH but may release the drug in the acidic environment of lysosomes.[8]

-

Prodrug Synthesis : PNP-carbonates are instrumental in creating prodrugs where the active drug is released upon cleavage of the carbamate bond. This can be designed for time-dependent release or triggered by specific physiological conditions.[9][10]

-

Functional Polymers for Drug Delivery : Monomers containing a PNP-carbonate group can be polymerized to create functional polymers. Drugs can then be conjugated to the polymer backbone, creating a high-capacity drug delivery vehicle.[11]

-

PROTAC Linkers : PEG-based linkers activated with PNP-carbonate are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12]

Comparison with Other Amine-Reactive Chemistries

While effective, PNP-carbonate is one of several methods for conjugating molecules to amines. Its properties are often compared to those of N-Hydroxysuccinimide (NHS) esters.

-

Reactivity and Stability : Both PNP-carbonates and NHS esters react efficiently with primary amines to form stable carbamate and amide bonds, respectively. However, NHS esters are known to be highly susceptible to hydrolysis in aqueous environments, with a half-life of minutes at pH 8.[13] PNP-carbonates also hydrolyze but can offer a different stability profile. The choice between them may depend on the specific substrate and the required reaction conditions.

-

Byproducts : The release of the colored p-nitrophenolate is a distinct advantage of the PNP-carbonate method, providing a built-in tool for reaction monitoring that is not present with NHS esters.

-

Reaction Conditions : Both chemistries operate in a similar, slightly basic pH range. The choice of solvent for the activated intermediate (typically DMF or DMSO) is also similar for both methods to minimize premature hydrolysis.[13]

References

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]

- 7. Novel reactive PEG for amino group conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. njbio.com [njbio.com]

- 9. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p-Nitrophenyl Carbonate Monomer for Introduction of Functional Moieties into Polymers and Monomers | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Chemical Landscape of Fmoc-Ala-Ala-Asn-PABC-PNP: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and application of Fmoc-Ala-Ala-Asn-PABC-PNP, a crucial cleavable linker in the development of advanced antibody-drug conjugates (ADCs). Tailored for researchers, scientists, and professionals in the field of drug development, this document elucidates the core characteristics and experimental considerations for this complex molecule.

Core Chemical Properties

This compound is a sophisticated chemical entity designed for the precise delivery of therapeutic payloads. Its structure incorporates several key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS), a tripeptide sequence (Ala-Ala-Asn) susceptible to enzymatic cleavage, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and a p-nitrophenyl (PNP) activated leaving group for conjugation to amine-bearing molecules.

| Property | Value | Reference |

| Molecular Formula | C39H38N6O11 | [1][2] |

| Molecular Weight | 766.75 g/mol | [2][] |

| CAS Number | 1834516-06-1 | [1][2] |

| Appearance | Solid | [] |

| Purity | ≥95% | [][4] |

| Solubility | Soluble in DMSO | [] |

| Storage | -20 °C, desiccated | [5] |

Synthesis and Conjugation: A Detailed Protocol

The synthesis of this compound is a multi-step process that leverages the principles of solid-phase peptide synthesis followed by solution-phase modification.

Solid-Phase Synthesis of Fmoc-Ala-Ala-Asn

The tripeptide backbone is constructed on a solid support, typically a Wang or 2-chlorotrityl chloride resin, using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

2-chlorotrityl chloride resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane, water)

Protocol:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

-

Loading of the First Amino Acid: Dissolve Fmoc-Asn(Trt)-OH and DIPEA in DCM and add to the swollen resin. Agitate for 2-4 hours.

-

Capping: Cap any unreacted sites on the resin using a capping agent (e.g., acetic anhydride/DIPEA in DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound asparagine by treating with 20% piperidine in DMF for 20 minutes.

-

Coupling of the Second Amino Acid: Dissolve Fmoc-Ala-OH, HBTU, HOBt, and DIPEA in DMF. Add this solution to the deprotected resin and agitate for 2 hours.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the final alanine (B10760859) residue.

-

Cleavage from Resin: After the final Fmoc deprotection, cleave the tripeptide from the resin using a solution of TFA with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude Fmoc-Ala-Ala-Asn is then purified by reverse-phase HPLC.

Synthesis of PABC-PNP Moiety and Final Coupling

The PABC spacer is activated with a p-nitrophenyl group to facilitate conjugation.

Materials:

-

p-Aminobenzyl alcohol (PABA)

-

Bis(4-nitrophenyl) carbonate

-

Pyridine

-

Dichloromethane (DCM)

-

Purified Fmoc-Ala-Ala-Asn

-

Coupling reagents (e.g., DCC, NHS)

-

N,N-Diisopropylethylamine (DIPEA)

Protocol:

-

Activation of PABA: Dissolve p-aminobenzyl alcohol and bis(4-nitrophenyl) carbonate in DCM with pyridine. Stir at room temperature until the reaction is complete to yield p-aminobenzyl-p-nitrophenyl carbonate (PABC-PNP). Purify by column chromatography.

-

Coupling to Tripeptide: Dissolve the purified Fmoc-Ala-Ala-Asn and PABC-PNP in a suitable solvent like DMF. Add coupling reagents such as DCC and NHS, along with DIPEA, and stir at room temperature.

-

Purification: Monitor the reaction by LC-MS. Upon completion, purify the final product, this compound, by preparative reverse-phase HPLC.

Conjugation to an Amine-Bearing Payload (e.g., MMAE)

The activated linker is reacted with the therapeutic payload.

Protocol:

-

Dissolution: Dissolve this compound and the amine-containing payload (e.g., monomethyl auristatin E, MMAE) in an anhydrous solvent such as DMF.

-

Reaction: Add a non-nucleophilic base like DIPEA to the solution and stir at room temperature. The p-nitrophenyl group acts as a good leaving group, facilitating the formation of a carbamate bond between the PABC spacer and the payload.

-

Monitoring and Purification: Monitor the progress of the conjugation reaction using LC-MS. Once complete, purify the resulting drug-linker conjugate by preparative RP-HPLC.

Mechanism of Action: Enzymatic Cleavage and Payload Release

The efficacy of an ADC utilizing this linker hinges on its selective cleavage within the target cancer cell.

Signaling Pathway of Payload Release:

Caption: Intracellular processing of an ADC with a cleavable linker.

The Ala-Ala-Asn tripeptide sequence is designed to be a substrate for specific lysosomal proteases, such as legumain, which are often overexpressed in the tumor microenvironment. Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, these enzymes cleave the peptide linker. This cleavage event triggers the 1,6-elimination of the PABC spacer, a self-immolative process that releases the unmodified, active cytotoxic payload into the cytoplasm to exert its therapeutic effect.

Experimental Workflow and Characterization

The synthesis and purification of this compound require rigorous analytical monitoring to ensure the quality and purity of the final product.

Experimental Workflow:

Caption: Overall workflow for the synthesis and application of the linker.

Characterization Methods:

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing the purity of the synthesized peptide and the final linker-drug conjugate. A gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is employed to confirm the molecular weight of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized molecules, ensuring the correct connectivity and the absence of major impurities.

This comprehensive guide provides a foundational understanding of the chemical properties and handling of this compound. The detailed protocols and workflow diagrams serve as a valuable resource for researchers dedicated to advancing the field of antibody-drug conjugates.

References

The Core Mechanism of PABC Linker Spontaneous 1,6-Elimination: An In-depth Technical Guide

The p-aminobenzyloxycarbonyl (PABC) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), serving as a self-immolative spacer that facilitates the controlled release of cytotoxic payloads.[1][2] Its ingenious mechanism of spontaneous 1,6-elimination following a triggering event, typically enzymatic cleavage, ensures the liberation of the drug in its active form within the target cancer cell. This guide provides a comprehensive technical overview of the PABC linker's core mechanism for researchers, scientists, and drug development professionals.

The 1,6-Elimination Cascade: A Step-by-Step Breakdown

The PABC linker is strategically positioned between a cleavable unit, often a dipeptide like valine-citrulline (Val-Cit), and the cytotoxic drug.[1][3] The entire construct is designed to be stable in systemic circulation.[4] Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, the process of drug release is initiated.[5]

-

Enzymatic Trigger: Lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the specific dipeptide sequence.[5][6] This enzymatic action is the crucial first step, exposing the aniline (B41778) nitrogen of the PABC moiety.[2]

-

Electron Cascade: The newly freed aniline nitrogen initiates a spontaneous electronic cascade. The lone pair of electrons on the nitrogen pushes into the aromatic ring, leading to the cleavage of the carbamate (B1207046) bond connecting the linker to the drug.

-

Self-Immolation: This process, termed 1,6-elimination, results in the formation of an unstable intermediate, an azaquinone methide, and the release of carbon dioxide.[1] The azaquinone methide is subsequently hydrolyzed by the aqueous environment of the cell.

-

Payload Liberation: The ultimate outcome of this rapid, irreversible cascade is the release of the unmodified, fully active cytotoxic drug, which can then exert its therapeutic effect.[1]

Quantitative Analysis of PABC Linker Stability and Cleavage

The stability of the PABC linker in systemic circulation and the kinetics of its cleavage are paramount for the efficacy and safety of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage at the target site can diminish therapeutic potency. The following table summarizes key quantitative data from various studies.

| Parameter | Linker System | Condition | Value | Reference(s) |

| Half-life (t½) | Phe-Lys-PABC | Human Plasma | 30 days | [4] |

| Val-Cit-PABC | Human Plasma | 230 days | [4] | |

| Phe-Lys-PABC | Mouse Plasma | 12.5 hours | [4] | |

| Val-Cit-PABC | Mouse Plasma | 80 hours | [4] | |

| Hydrazone Linker | pH 7.4 Buffer | > 2 days | [4] | |

| Hydrazone Linker | Human/Mouse Plasma | ~2 days | [4] | |

| Phenylketone-derived Hydrazone | pH 7.4 Buffer | High Stability | [4] | |

| Phenylketone-derived Hydrazone | Human/Mouse Plasma | t½ = 2 days | [4] | |

| 2-carboxybenzyl phosphoramidates | pH 7.4 | Varies (e.g., 1c: ~150h) | [7] | |

| 2-carboxybenzyl phosphoramidates | pH 5.5 | Varies (e.g., 1c: ~15h) | [7] | |

| Drug Release | m-amide PABC | Mouse Serum (24h) | 50% Hydrolyzed | [8] |

| Glu-m-amide PABC | Mouse Serum (24h) | 31% Hydrolyzed | [8] | |

| Glu-MA-PABC | Mouse Serum (24h) | 7% Hydrolyzed | [8] | |

| Unsubstituted PABC | Mouse Serum (24h) | 100% Hydrolyzed | [8] |

Key Experimental Protocols

Reproducible and robust experimental data are the foundation of ADC development. Below are detailed methodologies for critical assays used to characterize PABC linker stability and cleavage.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature drug release in plasma from different species.

Methodology:

-

ADC Preparation: Prepare the ADC at a stock concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Plasma Incubation:

-

Thaw plasma (human, mouse, rat, cynomolgus monkey) on ice.

-

Spike the ADC into the plasma to a final concentration of 50-100 µg/mL.

-

Incubate the samples at 37°C in a humidified incubator.

-

Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).

-

Immediately freeze the aliquots at -80°C to stop any further degradation.

-

-

Sample Analysis (LC-MS):

-

Immunoaffinity Capture: Thaw the plasma samples and capture the ADC using anti-human IgG magnetic beads. This step isolates the ADC from other plasma proteins.

-

Elution: Elute the captured ADC from the beads using a low pH buffer (e.g., 0.1% formic acid).

-

Reduction (Optional): For some analyses, the eluted ADC can be reduced with a reducing agent like DTT to separate the heavy and light chains.

-

LC-MS Analysis: Analyze the intact or reduced ADC samples using a high-resolution mass spectrometer coupled with liquid chromatography.

-

-

Data Analysis:

-

Determine the drug-to-antibody ratio (DAR) at each time point by analyzing the mass spectra.

-

Calculate the percentage of intact ADC remaining over time.

-

The rate of drug release can be determined by fitting the data to a suitable kinetic model.

-

Cathepsin B-Mediated Cleavage Assay

Objective: To quantify the rate of enzymatic cleavage of the linker by cathepsin B.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the ADC (1-5 mg/mL) in an appropriate buffer.

-

Reconstitute purified human cathepsin B to a stock concentration in an activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the ADC (final concentration 10-50 µg/mL) and activated cathepsin B (final concentration 1-5 µM).

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Stop the reaction by adding a protease inhibitor (e.g., E-64) or by acidifying the sample.

-

-

Sample Analysis (LC-MS/MS):

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Use a standard curve of the pure payload to ensure accurate quantification.

-

-

Data Analysis:

-

Plot the concentration of the released payload as a function of time.

-

Determine the initial rate of cleavage from the linear portion of the curve.

-

Calculate kinetic parameters such as Km and kcat if substrate concentrations are varied.

-